molecular formula C9H15Cl2N3O B1528124 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride CAS No. 1374408-07-7

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride

Cat. No. B1528124
CAS RN: 1374408-07-7
M. Wt: 252.14 g/mol
InChI Key: UDBIZDAIJZCSPV-UHFFFAOYSA-N
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Description

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride, also known as 4-APB, is an organic compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular weight of 225.7 g/mol. It is a white powder that is soluble in water and ethanol. 4-APB is used in a variety of laboratory experiments and has a number of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis

4-amino-N-(pyridin-4-yl)butanamide dihydrochloride plays a significant role in the synthesis of various heterocyclic compounds. A study by Hafiz et al. (2011) demonstrated its use in preparing new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, which are valuable in chemical synthesis and pharmaceuticals (Hafiz, Ramiz, & Sarhan, 2011).

Hypergolic Ionic Liquids

Bhosale and Kulkarni (2016) explored the use of pyridinium cation-based hypergolic ionic liquids (HILs), containing variants like 1-allyl 4-amino pyridinium dicyanamide, which exhibit unique physicochemical properties. These liquids have potential applications in propulsion and energy storage systems (Bhosale & Kulkarni, 2016).

Solvent Properties in Fuel Extraction

The compound's derivatives, such as functionalized 1-butyl-3-Xpyridinium dicyanamide ionic liquids (ILs), were synthesized and analyzed for their effectiveness as extracting agents of pyridine from fuels. This study by Verdía et al. (2017) highlights the importance of pyridinium substituents in enhancing solvent properties for fuel purification processes (Verdía et al., 2017).

Synthesis of Pyrimidinamine Derivatives

Mazik and Zieliński (1996) focused on the synthesis of pyridinyl-4-pyrimidinamine derivatives, showcasing the versatility of this compound in creating complex organic compounds, which are essential in various chemical and pharmaceutical applications (Mazik & Zieliński, 1996).

Antimicrobial Agents

Bailey et al. (1984) investigated a series of compounds, including derivatives of this compound, as potential anti-dental plaque agents. This research illustrates the compound's potential in developing new antimicrobial agents (Bailey et al., 1984).

properties

IUPAC Name

4-amino-N-pyridin-4-ylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-1-2-9(13)12-8-3-6-11-7-4-8;;/h3-4,6-7H,1-2,5,10H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBIZDAIJZCSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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